molecular formula C9H10BrClN2O B14768116 2-Bromo-5-chloro-N-isopropylnicotinamide

2-Bromo-5-chloro-N-isopropylnicotinamide

Katalognummer: B14768116
Molekulargewicht: 277.54 g/mol
InChI-Schlüssel: VRGKPTBNHZSVMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-chloro-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H11BrN2O. It is a derivative of nicotinamide, featuring bromine and chlorine substituents on the aromatic ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-isopropylnicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom using chlorine gas or a chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-chloro-N-isopropylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-chloro-N-isopropylnicotinamide has several applications in scientific research:

    Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: Used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Employed in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Bromo-5-chloro-N-isopropylnicotinamide involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The isopropyl group on the nitrogen atom can also affect its solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-5-chloro-N-isopropylnicotinamide is unique due to its specific combination of bromine, chlorine, and isopropylnicotinamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and development applications .

Eigenschaften

Molekularformel

C9H10BrClN2O

Molekulargewicht

277.54 g/mol

IUPAC-Name

2-bromo-5-chloro-N-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C9H10BrClN2O/c1-5(2)13-9(14)7-3-6(11)4-12-8(7)10/h3-5H,1-2H3,(H,13,14)

InChI-Schlüssel

VRGKPTBNHZSVMV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C1=C(N=CC(=C1)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.